1-(6-Iodopyridin-3-yl)propan-1-one
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Overview
Description
1-(6-Iodopyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8INO and a molecular weight of 261.06 g/mol It is characterized by the presence of an iodine atom attached to the pyridine ring, which is further connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-iodopyridine with propanone under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Iodopyridin-3-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The propanone group can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
1-(6-Iodopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the propanone group play crucial roles in its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-3-yl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(6-Chloropyridin-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(6-Fluoropyridin-3-yl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(6-Iodopyridin-3-yl)propan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-(6-iodopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8INO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 |
InChI Key |
NGBXJQDVNJKPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)I |
Origin of Product |
United States |
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